molecular formula C20H18N2O3S2 B11553231 methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Katalognummer: B11553231
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: FJIYHJAIRPFUEM-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H18N2O3S2

Molekulargewicht

398.5 g/mol

IUPAC-Name

methyl 4-[(Z)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H18N2O3S2/c1-13-5-3-4-6-16(13)21-12-22-18(23)17(27-20(22)26)11-14-7-9-15(10-8-14)19(24)25-2/h3-11,21H,12H2,1-2H3/b17-11-

InChI-Schlüssel

FJIYHJAIRPFUEM-BOPFTXTBSA-N

Isomerische SMILES

CC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S

Kanonische SMILES

CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.